![molecular formula C9H12FNO3 B070986 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol CAS No. 179899-83-3](/img/structure/B70986.png)
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol, also known as AF-2364, is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound is a synthetic analog of the natural product, epigallocatechin gallate (EGCG), which is found in green tea. AF-2364 has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have antioxidant and anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells. In addition, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to improve cognitive function and vascular function in animal models.
Advantages And Limitations For Lab Experiments
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has several advantages for lab experiments, including its synthetic nature, which allows for easy production and modification. However, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol may have limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Future Directions
There are several future directions for research on 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol, including:
1. Further investigation of its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Development of more stable and soluble analogs of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol for improved efficacy in experiments.
3. Clinical trials to evaluate the safety and efficacy of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol in humans for the treatment of various diseases.
4. Investigation of the potential use of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol in combination with other drugs or therapies for improved therapeutic outcomes.
5. Further investigation of the neuroprotective effects of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol and its potential use in the treatment of neurodegenerative diseases.
In conclusion, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol is a promising compound for further research due to its antioxidant, anti-inflammatory, and anti-cancer properties. Further investigation of its mechanism of action and potential therapeutic uses may lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol involves several steps, including the protection of the phenolic hydroxyl groups, the introduction of the fluorine atom, and the deprotection of the hydroxyl groups. The final product is obtained through a coupling reaction between the protected fluorinated catechol and the protected amino acid.
Scientific Research Applications
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have anti-inflammatory effects and improve vascular function.
properties
CAS RN |
179899-83-3 |
|---|---|
Product Name |
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol |
Molecular Formula |
C9H12FNO3 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-4(11)8(13)5-2-3-6(12)9(14)7(5)10/h2-4,8,12-14H,11H2,1H3/t4-,8-/m0/s1 |
InChI Key |
ZJWAKMGUZLRTNE-NVNXEXLPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=C(C=C1)O)O)F)O)N |
SMILES |
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
Canonical SMILES |
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
synonyms |
1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-3-fluoro-, [R-(R*,S*)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





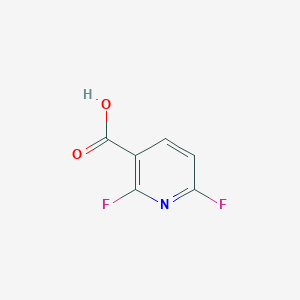
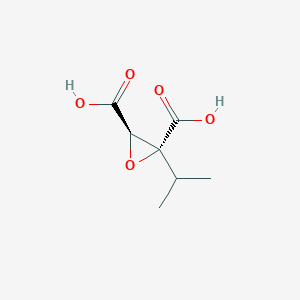
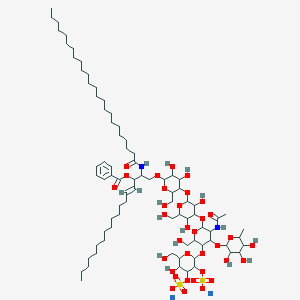
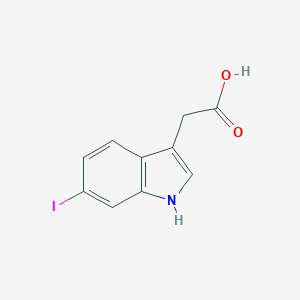

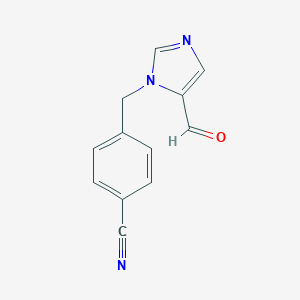
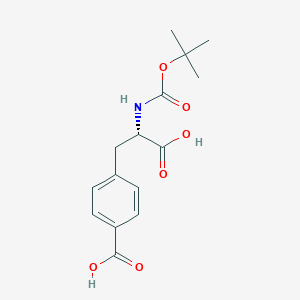
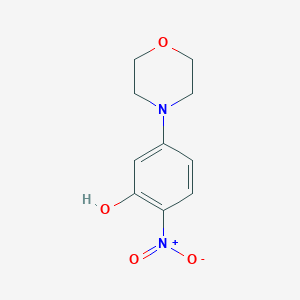
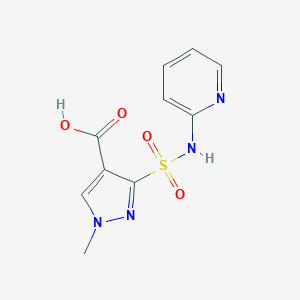
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)
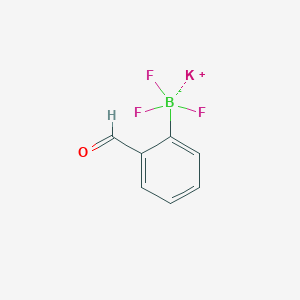
![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)